2-(4-Nitrophenoxy)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-(4-Nitrophenoxy)propanoic acid involves multiple steps and reagents. Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement is a method demonstrated for the synthesis of ureas from carboxylic acids, showcasing the complexity of reactions involved in producing such compounds (Thalluri et al., 2014). Additionally, the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid demonstrates the process of reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce intermediate compounds before achieving the target compound (Zhang Dan-shen, 2009).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been characterized using various spectroscopic methods. For instance, conjugated polyene carbonyl derivatives of nitroxyl spin-labels were analyzed to determine their molecular structure and conformation, revealing detailed insights into their chemical nature (Mustafi et al., 1993).
Chemical Reactions and Properties
Chemical reactions involving 2-(4-Nitrophenoxy)propanoic acid and its derivatives can be complex, involving various mechanisms and intermediates. The photochemical properties of nitrophenols, for instance, are influenced by the presence of oxygen and specific reagents, demonstrating the reaction mechanisms these compounds can undergo (Vione et al., 2001).
Physical Properties Analysis
The physical properties of 2-(4-Nitrophenoxy)propanoic acid derivatives, such as acidity constants, aqueous solubilities, and partition coefficients, are crucial for understanding their environmental behavior and interactions (Schwarzenbach et al., 1988).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of 2-(4-Nitrophenoxy)propanoic acid and related compounds, are studied to understand their potential applications and environmental impact. The reactivity of nitro-substituted phenolates, for instance, shows how modifications in the chemical structure can influence the overall properties of these compounds (Nandi et al., 2012).
Scientific Research Applications
Phenol Photonitration : The formation of nitrophenols in aqueous solutions upon UV irradiation of phenol and nitrite is influenced by dissolved oxygen and the presence of 2-propanol. This indicates potential applications in environmental chemistry and pollution studies (Vione et al., 2001).
Anti-inflammatory Activities : Phenolic compounds derived from Eucommia ulmoides Oliv., which include similar structures to 2-(4-Nitrophenoxy)propanoic acid, have shown anti-inflammatory activities. This suggests potential medicinal applications for structurally related compounds (Ren et al., 2021).
Phenoxy Herbicides Analysis : A method for determining phenoxy herbicides in water samples, including compounds similar to 2-(4-Nitrophenoxy)propanoic acid, has been developed. This has implications for environmental monitoring and analysis (Nuhu et al., 2012).
Polybenzoxazine Synthesis : Phloretic acid, a compound structurally related to 2-(4-Nitrophenoxy)propanoic acid, has been used for the synthesis of polybenzoxazine, indicating potential applications in materials science (Trejo-Machin et al., 2017).
Toxicity and Degradability of Nitrophenols : Studies on the toxicity and degradability of nitrophenols in various systems provide insight into the environmental impact and biodegradability of related compounds, including 2-(4-Nitrophenoxy)propanoic acid (Uberoi & Bhattacharya, 1997).
Safety And Hazards
properties
IUPAC Name |
2-(4-nitrophenoxy)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-6(9(11)12)15-8-4-2-7(3-5-8)10(13)14/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYFEDUOOFSUGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396680 | |
Record name | 2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenoxy)propanoic acid | |
CAS RN |
13794-10-0 | |
Record name | 2-(4-nitrophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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